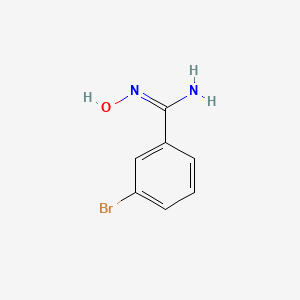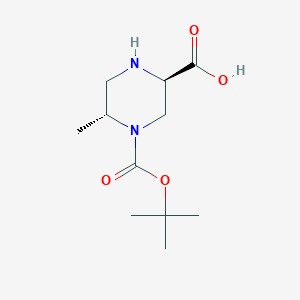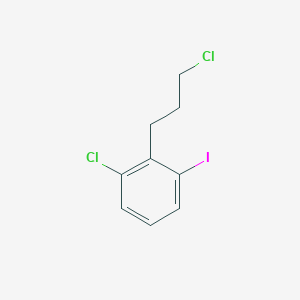
1-Chloro-2-(3-chloropropyl)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Synthetic Route:
Halogenation: The benzene ring is first halogenated using reagents such as iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst like iron (Fe) to introduce the iodine atom.
Chloropropylation: The chloropropyl group is introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride (ClCH2CH2CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrial production methods for this compound may involve continuous flow processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of automated systems and advanced purification techniques helps in achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation using reagents like potassium permanganate (KMnO4) can introduce functional groups such as carboxylic acids.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives.
- Oxidized products such as carboxylic acids.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)-3-iodobenzene can be compared with other halogenated benzene derivatives to highlight its uniqueness:
1-Chloro-2-iodobenzene: Lacks the chloropropyl group, resulting in different reactivity and applications.
1-Bromo-2-(3-chloropropyl)-3-iodobenzene: The presence of bromine instead of chlorine alters the compound’s chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-iodobenzene: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness:
- The combination of chlorine, iodine, and chloropropyl group in this compound provides a unique set of chemical properties, making it versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C9H9Cl2I |
|---|---|
Molecular Weight |
314.97 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
OSKAPRCYRCIBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


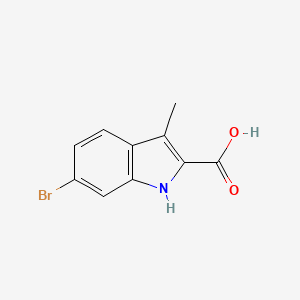
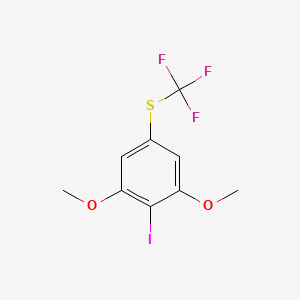
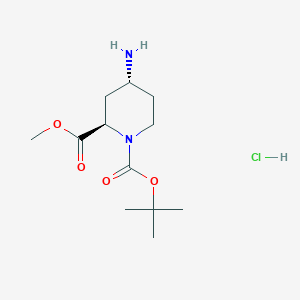
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
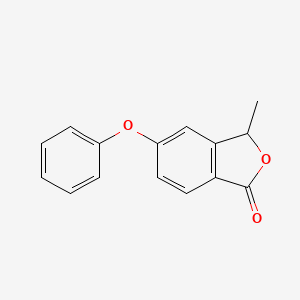
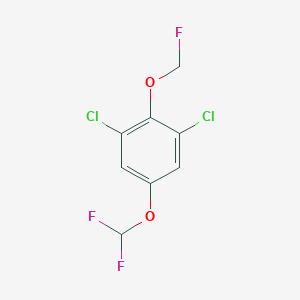

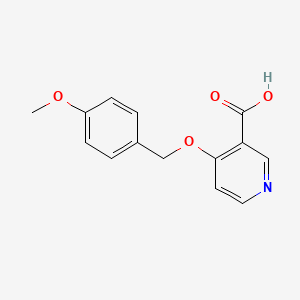
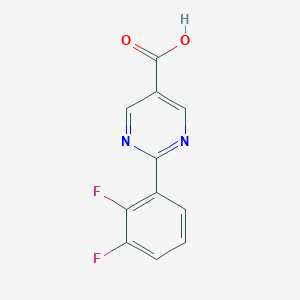
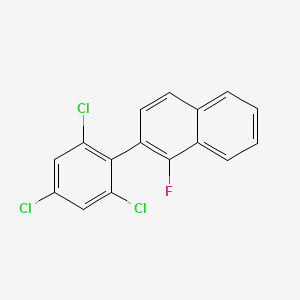
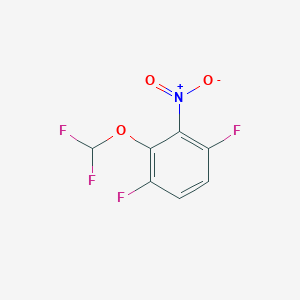
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)
